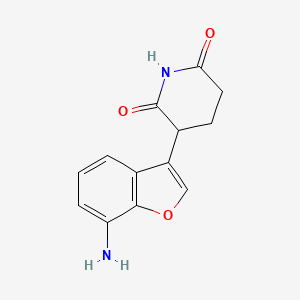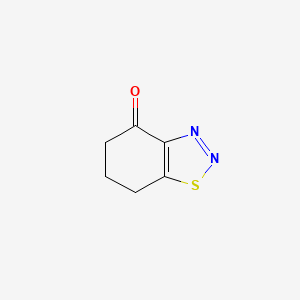
4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur-containing reagents under controlled conditions. For example, the reaction with thionyl chloride in the presence of pyridine can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiadiazole rings .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
1,2,3-Benzothiadiazole: This compound shares a similar thiadiazole ring but lacks the tetrahydro structure.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different ring structure and exhibits distinct chemical properties.
Uniqueness: 4,5,6,7-Tetrahydro-1,2,3-benzothiadiazol-4-one is unique due to its tetrahydro structure, which imparts different chemical reactivity and potential biological activity compared to its fully aromatic counterparts .
Propiedades
Fórmula molecular |
C6H6N2OS |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-1,2,3-benzothiadiazol-4-one |
InChI |
InChI=1S/C6H6N2OS/c9-4-2-1-3-5-6(4)7-8-10-5/h1-3H2 |
Clave InChI |
JNPBCMZKIIVAMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)N=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




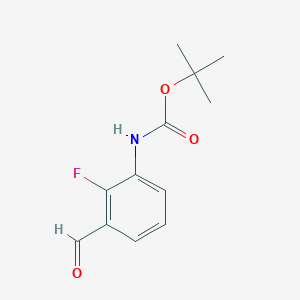

![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)
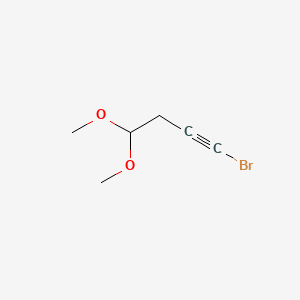


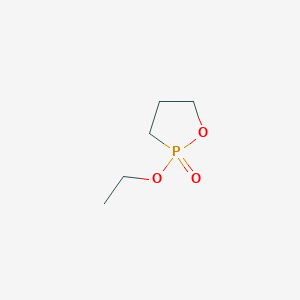
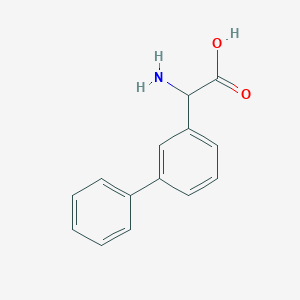
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
